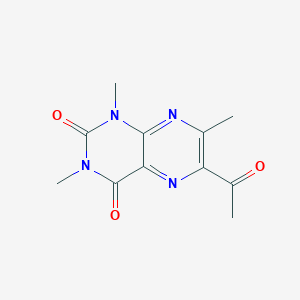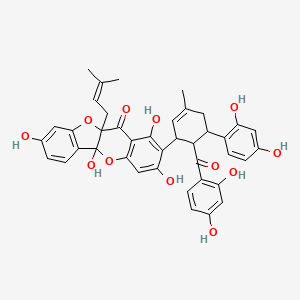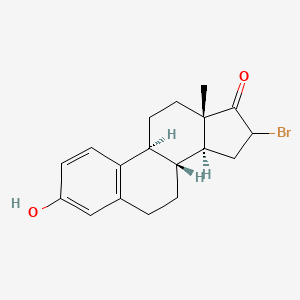
Kuraramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuraramine is a natural product found in Sophora flavescens and Sophora chrysophylla with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- Kuraramine has been synthesized successfully through the oxidative cleavage of (-)-N methylcytisine, demonstrating the potential for laboratory production and further chemical analysis (Frigerio, Haseler, & Gallagher, 2010).
- Research on the total synthesis of this compound, among other compounds, highlights the intricate process involved in creating these complex molecules (Honda, Takahashi, & Namiki, 2005).
Biological Studies and Applications
- This compound, found in certain plant species like Sophora chrysophylla, has been identified as part of a diverse range of alkaloids with potential biological significance (Murakoshi et al., 1984).
- Studies on the biosynthesis of active ingredients in plants such as Sophora flavescens (Kurara) reveal insights into the genetic underpinnings and metabolic pathways that may be responsible for the production of substances like this compound (Han et al., 2015).
Pharmacological Research
- This compound's potential in pharmacology is also under investigation, with studies exploring its effects on conditions like Parkinson's disease, suggesting its therapeutic promise and mechanisms of action (Sun et al., 2022).
- The exploration of kurarinone, a related compound, has shown various pharmacological activities, including anti-inflammatory and anticancer effects, providing a context for understanding this compound's potential (Kumar et al., 2021).
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-14-6-9(8-15)5-10(7-14)11-3-2-4-12(16)13-11/h2-4,9-10,15H,5-8H2,1H3,(H,13,16)/t9-,10+/m1/s1 |
InChI-Schlüssel |
CUHBAHMWNDOHGZ-ZJUUUORDSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@@H](C1)C2=CC=CC(=O)N2)CO |
Kanonische SMILES |
CN1CC(CC(C1)C2=CC=CC(=O)N2)CO |
Synonyme |
kuraramine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



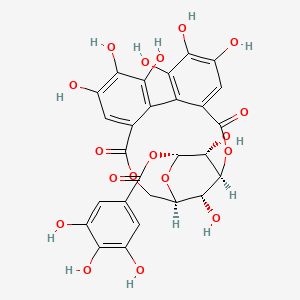
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
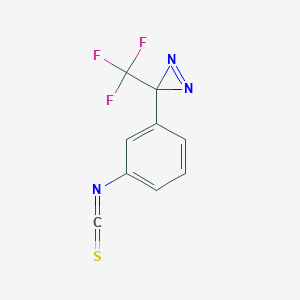
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
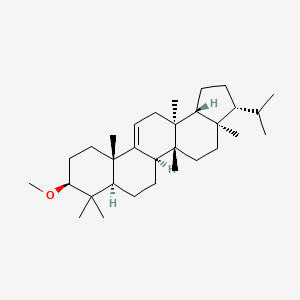
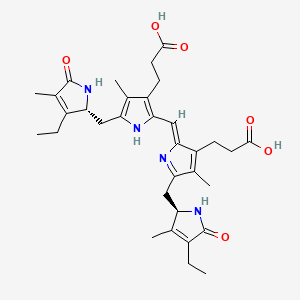
![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)


